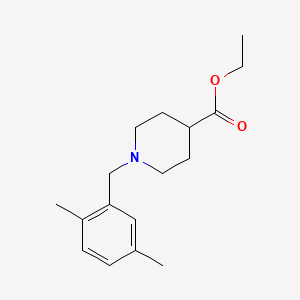![molecular formula C23H25N3O2 B5640143 [(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640143.png)
[(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors to achieve the desired structural complexity. For compounds similar to the requested molecule, synthesis might involve substitution reactions, as seen in the preparation of boric acid ester intermediates with benzene rings through a three-step substitution reaction. This process includes confirmations via FTIR, NMR spectroscopy, and mass spectrometry, highlighting the intricate steps required to synthesize complex molecules (P. Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of complex compounds is typically confirmed using X-ray diffraction, alongside computational methods such as density functional theory (DFT). These analyses provide insights into the conformational stability and electronic properties of the molecule, demonstrating the alignment of optimized molecular structures with experimental data (P. Huang et al., 2021).
Chemical Reactions and Properties
Chemical properties of complex organic molecules are influenced by their functional groups and molecular framework. For instance, studies on compounds with pyrazole and pyrrolidine structures have shown selective formation reactions using specific reagents, characterized by spectroscopic techniques such as IR, NMR, and mass analysis. These findings are crucial for understanding the reactivity and potential chemical applications of the compound (M. Malathi et al., 2019).
properties
IUPAC Name |
[(3aS,9bS)-2-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25-11-18(22(24-25)17-7-3-2-4-8-17)12-26-13-20-19-9-5-6-10-21(19)28-16-23(20,14-26)15-27/h2-11,20,27H,12-16H2,1H3/t20-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKTSFUWDPRHV-NFBKMPQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN3CC4C5=CC=CC=C5OCC4(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5640063.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5640085.png)
![N,5-dimethyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5640087.png)

![(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)
![2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640102.png)
![[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640108.png)
![[(3aS*,9bS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640121.png)
![methyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5640122.png)
![8-[(3,5-difluoropyridin-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640128.png)
![2-[4-(2-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5640136.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5640149.png)
![2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640157.png)